molecular formula C20H26O2 B14245088 1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene CAS No. 340276-66-6

1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene

Cat. No.: B14245088
CAS No.: 340276-66-6
M. Wt: 298.4 g/mol
InChI Key: AUQTUJSSQQJJOH-UHFFFAOYSA-N
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Description

1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene is a chemical compound with the molecular formula C20H22O2 It is characterized by the presence of two hex-5-yn-1-yloxy groups attached to a benzene ring through methylene linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of hex-5-yn-1-ol and 1,2-bis(bromomethyl)benzene.

    Reaction: The hex-5-yn-1-ol is reacted with a base such as sodium hydride to form the corresponding alkoxide. This alkoxide is then reacted with 1,2-bis(bromomethyl)benzene in a nucleophilic substitution reaction to yield this compound.

    Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are common.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis{[(but-3-yn-1-yl)oxy]methyl}benzene: Similar structure but with shorter alkyne chains.

    1,2-Bis{[(prop-2-yn-1-yl)oxy]methyl}benzene: Another similar compound with even shorter alkyne chains.

Uniqueness

1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene is unique due to its longer alkyne chains, which can provide different reactivity and properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring longer linkers or spacers.

Properties

CAS No.

340276-66-6

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

1,2-bis(hex-5-ynoxymethyl)benzene

InChI

InChI=1S/C20H26O2/c1-3-5-7-11-15-21-17-19-13-9-10-14-20(19)18-22-16-12-8-6-4-2/h1-2,9-10,13-14H,5-8,11-12,15-18H2

InChI Key

AUQTUJSSQQJJOH-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCOCC1=CC=CC=C1COCCCCC#C

Origin of Product

United States

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